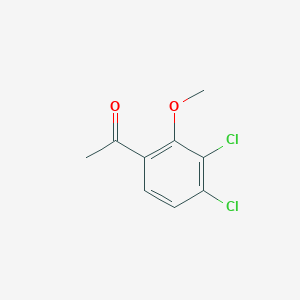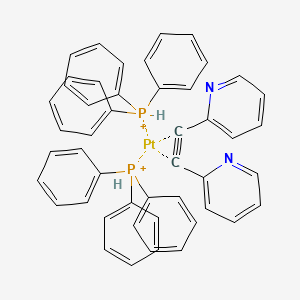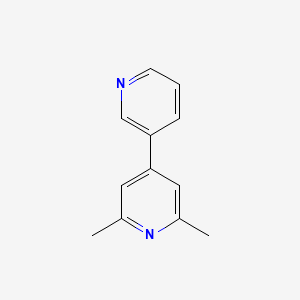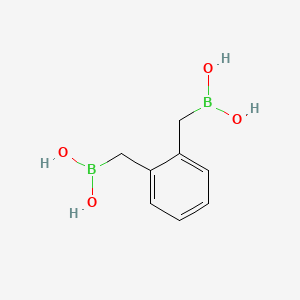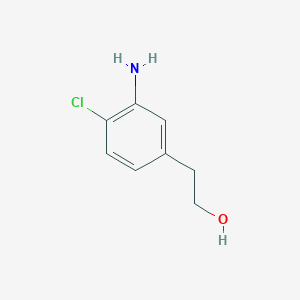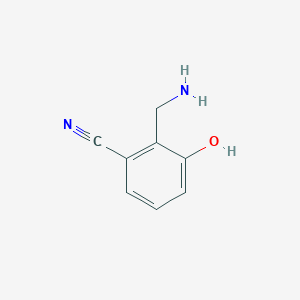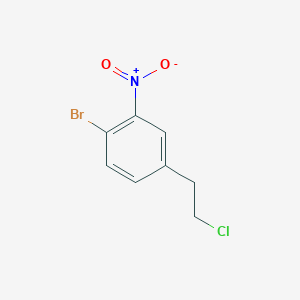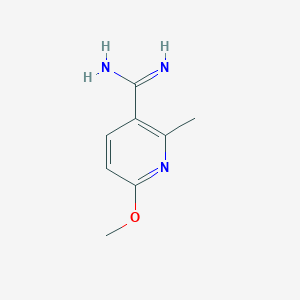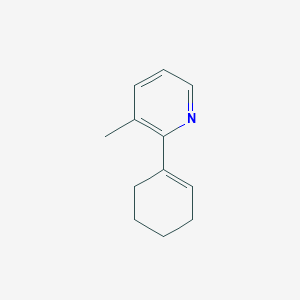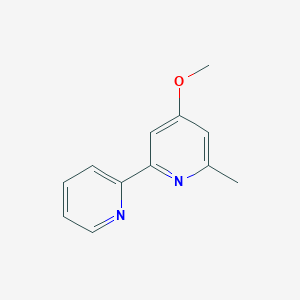
2,2'-Bipyridine, 4-methoxy-6-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxy-6-methyl-2,2’-bipyridine is an organic compound with the molecular formula C12H12N2O. It is a derivative of bipyridine, a class of compounds known for their ability to form complexes with metal ions. This compound is of interest in various fields, including coordination chemistry, catalysis, and materials science, due to its unique structural and electronic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-6-methyl-2,2’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the homocoupling of 4-bromo-2,6-dimethylpyridine in the presence of a nickel catalyst, such as NiBr2(PPh3)2, along with a reducing agent like zinc powder . The reaction is carried out under mild conditions to achieve high yields.
Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, where 4-bromo-2,6-dimethylpyridine is reacted with a boronic ester
Industrial Production Methods
Industrial production of 4-Methoxy-6-methyl-2,2’-bipyridine may involve large-scale coupling reactions using similar catalysts and reagents as in laboratory synthesis. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalyst concentration, is crucial for efficient production.
化学反应分析
Types of Reactions
4-Methoxy-6-methyl-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the bipyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a variety of functionalized bipyridine derivatives.
科学研究应用
4-Methoxy-6-methyl-2,2’-bipyridine has several applications in scientific research:
Coordination Chemistry: It serves as a ligand to form complexes with transition metals, which are studied for their catalytic and electronic properties.
Materials Science: Its metal complexes are investigated for use in materials with specific electronic, magnetic, or optical properties.
Biological Studies: The compound and its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
作用机制
The mechanism of action of 4-Methoxy-6-methyl-2,2’-bipyridine primarily involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, influencing its reactivity and catalytic activity. The bipyridine ligand can stabilize various oxidation states of the metal, facilitating redox reactions and other catalytic processes .
相似化合物的比较
Similar Compounds
4,4’-Dimethoxy-2,2’-bipyridine: Similar in structure but with methoxy groups at the 4 and 4’ positions.
6,6’-Dimethyl-2,2’-bipyridine: Features methyl groups at the 6 and 6’ positions.
2,2’-Bipyridine: The parent compound without any substituents.
Uniqueness
4-Methoxy-6-methyl-2,2’-bipyridine is unique due to the presence of both methoxy and methyl groups, which influence its electronic properties and reactivity. These substituents can enhance its ability to form stable complexes with metals and modify its catalytic behavior compared to unsubstituted bipyridine or other derivatives .
属性
CAS 编号 |
102116-96-1 |
|---|---|
分子式 |
C12H12N2O |
分子量 |
200.24 g/mol |
IUPAC 名称 |
4-methoxy-2-methyl-6-pyridin-2-ylpyridine |
InChI |
InChI=1S/C12H12N2O/c1-9-7-10(15-2)8-12(14-9)11-5-3-4-6-13-11/h3-8H,1-2H3 |
InChI 键 |
XSTPJGHTHOPKFQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=N1)C2=CC=CC=N2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



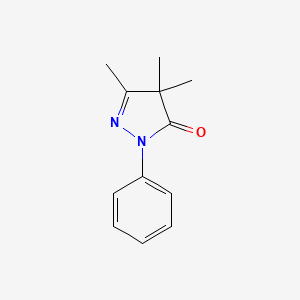
![[9,9'-Bianthracene]-9,9'(10H,10'H)-diol](/img/structure/B13134971.png)
